molecular formula C21H18N2O4 B12812981 2,5-Pyrrolidinedione, 1,1'-(diphenylmethylene)bis- CAS No. 6622-10-2

2,5-Pyrrolidinedione, 1,1'-(diphenylmethylene)bis-

Cat. No.: B12812981
CAS No.: 6622-10-2
M. Wt: 362.4 g/mol
InChI Key: DEGFZLVAUFGOGT-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1,1’-(diphenylmethylene)bis- is a chemical compound with the molecular formula C21H18N2O4 It is known for its unique structure, which includes a pyrrolidinedione core with diphenylmethylene groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyrrolidinedione, 1,1’-(diphenylmethylene)bis- typically involves the reaction of pyrrolidinedione derivatives with diphenylmethylene reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Pyrrolidinedione, 1,1’-(diphenylmethylene)bis- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2,5-Pyrrolidinedione, 1,1’-(diphenylmethylene)bis- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1,1’-(diphenylmethylene)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2,5-Pyrrolidinedione, 1-methyl-
  • 2,5-Pyrrolidinedione, 1-phenyl-3-(triphenylphosphoranylidene)-

Comparison: Compared to similar compounds, 2,5-Pyrrolidinedione, 1,1’-(diphenylmethylene)bis- is unique due to its diphenylmethylene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

6622-10-2

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

1-[(2,5-dioxopyrrolidin-1-yl)-diphenylmethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H18N2O4/c24-17-11-12-18(25)22(17)21(15-7-3-1-4-8-15,16-9-5-2-6-10-16)23-19(26)13-14-20(23)27/h1-10H,11-14H2

InChI Key

DEGFZLVAUFGOGT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=O)CCC4=O

Origin of Product

United States

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